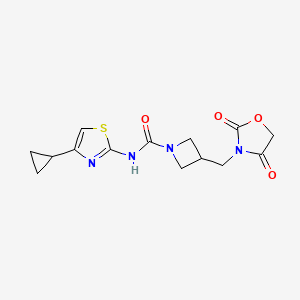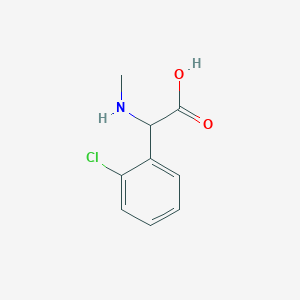
(2-Chlorophenyl)(methylamino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(2-Chlorophenyl)(methylamino)acetic acid” is a chemical compound with the molecular weight of 236.1 . It is also known as 2-(2-chlorophenyl)-2-(methylamino)acetic acid hydrochloride .
Synthesis Analysis
The synthesis of similar compounds has been reported in literature. For instance, a new process of ketamine synthesis from 2-(2-chlorophenyl)-2-nitrocyclohexanone has been proposed . In this process, 2-CPNCH was reduced to norketamine using zinc powder and formic acid. Through the Eschweiler-Clarke reaction, norketamine was reacted with formaldehyde and formic acid to synthesize ketamine .Molecular Structure Analysis
The molecular structure of “(2-Chlorophenyl)(methylamino)acetic acid” can be represented by the InChI code:1S/C9H10ClNO2.ClH/c1-11-8(9(12)13)6-4-2-3-5-7(6)10;/h2-5,8,11H,1H3,(H,12,13);1H . Physical And Chemical Properties Analysis
“(2-Chlorophenyl)(methylamino)acetic acid” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, etc., are not available in the retrieved data.Scientific Research Applications
Environmental Impact and Degradation
Chlorophenols, which are structurally related to (2-Chlorophenyl)(methylamino)acetic acid, are widely studied for their environmental fate and toxicological effects. These compounds, including 2,4-dichlorophenoxyacetic acid (2,4-D), are recognized for their widespread use in agriculture and potential toxic effects on non-target organisms. Research has focused on the degradation pathways, environmental persistence, and toxicological impacts of such chemicals. For example, studies have revealed that chlorophenols may cause oxidative stress, affect immune and endocrine systems, and induce apoptosis or cell proliferation in aquatic organisms, showcasing the diverse mechanisms of toxicity these compounds can exhibit in the environment (Ge et al., 2017).
Treatment and Remediation
The need for effective treatment and remediation strategies for wastewater contaminated with chlorophenols and related compounds has led to the exploration of advanced oxidation processes (AOPs) and microbial degradation. For instance, the pesticide industry's wastewater, often containing chlorophenols, poses challenges in treatment due to the toxic nature of these pollutants. Research has highlighted the efficacy of biological processes and granular activated carbon in removing these contaminants, potentially yielding high-quality effluent suitable for release or reuse (Goodwin et al., 2018).
Potential Pharmaceutical Applications
Although the request excludes drug use and side effects, it's worth noting that the structural features of (2-Chlorophenyl)(methylamino)acetic acid may lend it interesting properties for pharmaceutical development. Research into similar compounds has led to advancements in drug synthesis, such as the development of antithrombotic drugs like (S)-clopidogrel, highlighting the potential for compounds with similar structural features to be utilized in medical applications (Saeed et al., 2017).
properties
IUPAC Name |
2-(2-chlorophenyl)-2-(methylamino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-11-8(9(12)13)6-4-2-3-5-7(6)10/h2-5,8,11H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZFRGVOIXDTSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC=CC=C1Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-2-(methylamino)acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-fluoro-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B2513692.png)
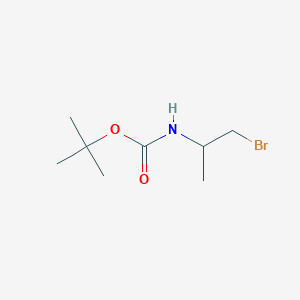
![Methyl 4-[(3,4-difluorophenyl)amino]-6-methylquinoline-2-carboxylate](/img/structure/B2513699.png)
![2-benzamido-N-(thiophen-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2513702.png)
![2-[4-(Trifluoromethyl)piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2513704.png)
![5-oxo-N-(2-(trifluoromethyl)phenyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2513705.png)
![N-(Cyanomethyl)-2-[(3R,4R)-3-cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2513706.png)
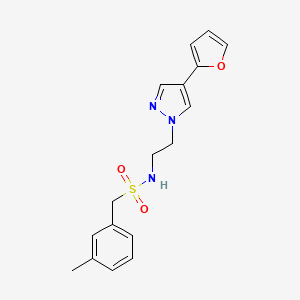
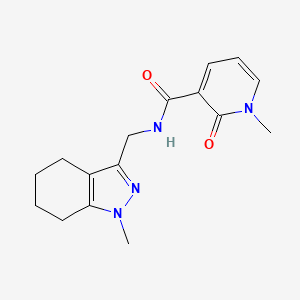
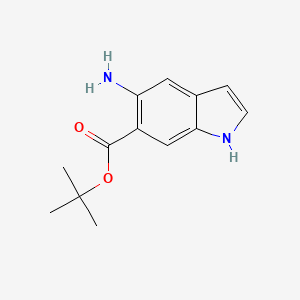
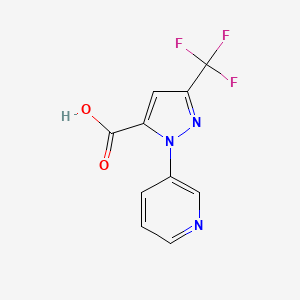
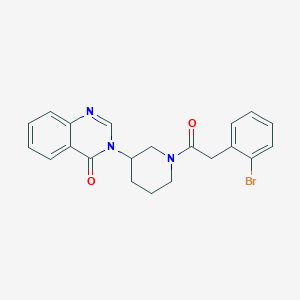
![(E)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2513714.png)
